molecular formula C9H8N2O2 B14043510 7-Methylimidazo[1,5-a]pyridine-3-carboxylic acid

7-Methylimidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B14043510
M. Wt: 176.17 g/mol
InChI Key: PEUZHNLNTACVON-UHFFFAOYSA-N
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Description

7-Methylimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the imidazopyridine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylimidazo[1,5-a]pyridine-3-carboxylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions, followed by cyclization to form the imidazopyridine core .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow chemistry is also being explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 7-Methylimidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the methyl group or the carboxylic acid moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

7-Methylimidazo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methylimidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

  • 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
  • 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide

Comparison: 7-Methylimidazo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

7-methylimidazo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H8N2O2/c1-6-2-3-11-7(4-6)5-10-8(11)9(12)13/h2-5H,1H3,(H,12,13)

InChI Key

PEUZHNLNTACVON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CN=C(N2C=C1)C(=O)O

Origin of Product

United States

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